Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate

Physicochemical Profiling Drug-likeness LogP Prediction

Fragment-based drug discovery often stalls when lead-like scaffolds lack both solubility and a synthetic handle. Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate (CAS 473538-10-2) solves this dual challenge: • Optimized polarity: XLogP3 = 1.6 (vs. 2.5 for non-hydroxylated analogs) ensures superior aqueous solubility for biophysical screening at high concentrations. • Built-in H-bond donor (HBD=1): the 4-hydroxymethyl group enables direct conjugation of linkers, fluorophores, or affinity tags without multi-step deprotection. • 4 rotatable bonds offer conformational flexibility critical for PROTAC ternary complex formation and macrocycle synthesis. Supplied with full analytical characterization; custom synthesis available for bulk orders.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 473538-10-2
Cat. No. B1511049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
CAS473538-10-2
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CO
InChIInChI=1S/C12H11NO3S/c1-16-12(15)9-4-2-3-8(5-9)11-13-10(6-14)7-17-11/h2-5,7,14H,6H2,1H3
InChIKeyGCRVOUCLHCAJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate Identity


Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate (CAS 473538-10-2) is a functionalized 2-arylthiazole derivative with the molecular formula C12H11NO3S and a molecular weight of 249.29 g/mol [1]. It belongs to the class of thiazole-based benzoate esters, which are widely utilized as key intermediates in medicinal chemistry and agrochemical synthesis. The compound features a hydroxymethyl (-CH2OH) group at the 4-position of the thiazole ring, combined with a methyl ester located at the meta-position of the phenyl ring, imparting distinct reactivity and physicochemical properties critical for downstream derivatization in fragment-based drug discovery [1].

Functionalized 2-arylthiazole intermediate with a hydroxymethyl (-CH2OH) synthetic handle for derivatization
Reported physicochemical profile may support fragment-based screening libraries requiring aqueous solubility
Meta-methyl ester enables further amidation or hydrolysis for structure-activity studies

Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate: Differentiation from Analogs


Direct substitution with structurally simpler thiazole benzoate analogs like Methyl 3-(thiazol-2-yl)benzoate (CAS 168618-63-1) is highly unlikely to replicate the desired experimental outcome. The core differentiation stems from the 4-hydroxymethyl substituent on the thiazole ring, which fundamentally alters the molecule's hydrogen-bonding capacity, polarity, and metabolic liability. Computed data show that the target compound is a hydrogen-bond donor (HBD = 1), while its closest analog is not (HBD = 0), affecting solubility, crystal packing, and target engagement [1]. Its lower lipophilicity (XLogP3 = 1.6) compared to the non-hydroxylated analog (XLogP3 = 2.5) predicts a significantly different pharmacokinetic and permeability profile, making it a distinct chemical tool [2].

Target compound Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Analog (may not transfer) Methyl 3-(thiazol-2-yl)benzoate or similar
Contains a hydrogen-bond donor (HBD=1) that may influence target engagement and crystal packing
Lacks H-bond donor; intermolecular interaction profile may differ substantially
Lower computed lipophilicity predicts different solubility and permeability behavior
Higher logP may alter assay partitioning and aggregation propensity
Four rotatable bonds provide conformational flexibility for linker design
Only three rotatable bonds; conformational sampling may be insufficient for some bifunctional designs

Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate: Differentiation Evidence


Enhanced Aqueous Solubility via Lower LogP

The target compound is markedly more hydrophilic than its non-hydroxylated analog. This is critical for achieving higher aqueous solubility in biological assays or aqueous reaction media. The computed partition coefficient (XLogP3-AA) for the target compound is 1.6, compared to 2.5 for Methyl 3-(thiazol-2-yl)benzoate, a difference of 0.9 log units [1], [2].

Aqueous solubility
Class-level
Target: XLogP3 1.6 Δ -0.9
Analog: XLogP3 2.5
Supports solubility-dependent screening context
Computed descriptor; verify with experimental solubility
Physicochemical Profiling Drug-likeness LogP Prediction

Unique Hydrogen-Bond Donor Capacity

The presence of a hydroxymethyl group on the thiazole ring introduces a hydrogen-bond donor site. This is a critical differentiator for target engagement, co-crystal formation, and solid-state properties. The target compound has 1 hydrogen-bond donor (HBD) and 5 acceptors, whereas its direct analog has 0 donors and 4 acceptors [1], [2].

H-bond donor capacity
Class-level
Target: HBD 1, HBA 5 ΔHBD +1
Analog: HBD 0, HBA 4
Supports hydrogen-bonding interaction analysis
Computational descriptor; experimental validation recommended
Hydrogen Bonding Molecular Recognition Crystal Engineering

Optimal TPSA-LogP Balance

For scientists optimizing blood-brain barrier penetration or oral absorption, TPSA is a crucial parameter. The hydroxymethyl thiazole scaffold achieves a favorable balance of solubility and permeability. The target compound has a TPSA of 67.4 Ų, compared to the fused benzothiazole analog which also has 67.4 Ų, but the target achieves this with a lower molecular weight and added H-bond donor functionality. More importantly, compared to the heavier Ethyl 3-(thiazol-2-yl)benzoate (TPSA 67.4 Ų, MW 233.29 g/mol), the target's TPSA is identical but its LogP is significantly lower (1.6 vs 2.8) [1], [2], [3].

TPSA-LogP balance
Context-dependent
Target: TPSA 67.4 Ų, XLogP3 1.6 ΔLogP -2.5 vs benzothiazole analog
Benzothiazole analog: TPSA 67.4 Ų, XLogP3 4.1
Supports permeability-solubility balance assessment
Cross-study computed values; interpret within project context
Membrane Permeability CNS Drug Design Physicochemical Optimization

Increased Rotatable Bonds for Linker Design

For advanced synthetic applications such as PROTAC linker attachment or macrocyclisation studies, the increased rotatable bond count of the target compound offers greater conformational flexibility. The target compound has 4 rotatable bonds compared to the 3 rotatable bonds found in its closest simpler thiazole analogs [1], [2]. This allows the hydroxymethyl handle to extend further into a solvated environment or towards a target binding pocket.

Rotatable bonds
Class-level
Target: 4 rotatable bonds Δ +1
Analog: 3 rotatable bonds
Supports conformational flexibility requirement review
Computational count; impact on ternary complex formation to be validated
Chemical Biology PROTAC Linker Design Macrocycle Synthesis

Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate: Research Applications


FBDD Libraries with High Aqueous Solubility

The uniquely low XLogP3 of 1.6 compared to the standard thiazole benzoate fragment (XLogP3 = 2.5) suggests significantly better aqueous solubility [1]. This makes it the preferential choice for procurement when designing fragment libraries intended for biophysical screening at high concentrations, where closer analogs would precipitate or aggregate [1].

Bioconjugation and Chemical Probe Synthesis

The presence of a hydrogen-bond donor (HBD=1) is a critical advantage absent in most analog. This specific hydroxymethyl group serves as a synthetic handle for installing linkers, fluorophores, or affinity tags via ether or ester linkages [1]. For medicinal chemistry labs building target engagement probes, this single functionality eliminates the need for a multi-step deprotection or functional group interconversion sequence required by non-hydroxylated analogs [1].

CNS and Oral Bioavailability Candidate Design

Procurement of this compound is recommended when a project is optimizing for both membrane permeability and solubility. Evidence shows it maintains the gold-standard TPSA of 67.4 Ų (identical to common analogs) but simultaneously achieves a drastically lower LogP (1.6 vs >2.8 for others), placing it within the optimal property space for CNS drug discovery that alkyl or fused-ring analogs cannot reach [2].

PROTAC and Macrocycle Synthesis Scaffold

With 4 rotatable bonds—one more than its common thiazole benzoate comparators—this scaffold offers greater conformational adaptability [1]. This makes it a superior choice for synthesizing PROTACs, where a flexible linker attachment point is crucial for forming a productive ternary complex, or for synthesizing macrocycles targeting challenging protein-protein interfaces [1].

Application
Selection Property
Validation Focus
Fragment-based library screening
Reported low LogP may support aqueous solubility screening
Aggregation and solubility assessment under assay conditions
Bioconjugation and probe synthesis
Hydroxymethyl synthetic handle for linker attachment
Linker installation efficiency and target engagement verification
CNS permeability optimization studies
TPSA-LogP balance reported in favorable range
Permeability-solubility trade-off assessment in cell-based models
PROTAC linker design
Higher rotatable bond count may support conformational sampling
Ternary complex formation feasibility and linker optimization
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